molecular formula C19H19FN2O2 B13402870 (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

Cat. No.: B13402870
M. Wt: 326.4 g/mol
InChI Key: KJKISBSTHVUMEV-XOVSCCBYSA-N
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Description

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and a benzo[1,4]oxazin ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and benzo[1,4]oxazin intermediates, followed by their coupling through an acrylamide linkage. Common reagents used in these reactions include fluorobenzene, ethylamine, and acrylamide, under conditions such as reflux and catalysis by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.

Scientific Research Applications

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-Chlorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide
  • (E)-3-(2-Bromophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

Uniqueness

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(E)-N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/b9-7+/t13-/m0/s1

InChI Key

KJKISBSTHVUMEV-XOVSCCBYSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)/C=C/C3=CC=CC=C3F

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F

Origin of Product

United States

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